molecular formula C18H26N2O5S B11954605 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid

2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B11954605
M. Wt: 382.5 g/mol
InChI Key: WNRHCSDFQVZROA-UHFFFAOYSA-N
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Description

2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes both amide and sulfanyl functional groups

Preparation Methods

The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common synthetic route includes the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as temperature control to optimize reaction rates and yields. Major products formed from these reactions include the corresponding oxidized, reduced, or deprotected derivatives of the original compound.

Scientific Research Applications

2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique functional groups provide specific properties.

Mechanism of Action

The mechanism by which 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid exerts its effects depends on its interaction with molecular targets. The amide and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives with benzyloxycarbonyl protection and sulfanyl groups. For example:

The uniqueness of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRHCSDFQVZROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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